molecular formula C23H21ClFN5O3 B2583078 3-[(2-chloro-6-fluorophenyl)methyl]-9-(4-methoxyphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione CAS No. 844859-98-9

3-[(2-chloro-6-fluorophenyl)methyl]-9-(4-methoxyphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione

Cat. No. B2583078
CAS RN: 844859-98-9
M. Wt: 469.9
InChI Key: LNSUEADXPLEZIO-UHFFFAOYSA-N
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Description

3-[(2-chloro-6-fluorophenyl)methyl]-9-(4-methoxyphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione is a useful research compound. Its molecular formula is C23H21ClFN5O3 and its molecular weight is 469.9. The purity is usually 95%.
BenchChem offers high-quality 3-[(2-chloro-6-fluorophenyl)methyl]-9-(4-methoxyphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-[(2-chloro-6-fluorophenyl)methyl]-9-(4-methoxyphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Activity

  • The compound has been involved in studies focused on the synthesis and evaluation of its biological activity. For instance, it has been synthesized and its activity against various biological systems has been assessed, including its inhibitory effects on specific microorganisms and cell lines (Bobek, Kuhar, & Bloch, 1979).

Chemical Structure and Properties

  • Research has also been conducted on the chemical structure and properties of similar compounds. This includes studies on their molecular structures and crystal structures, providing insights into their chemical behavior and potential applications (Trilleras, Quiroga, Cobo, Hursthouse, & Glidewell, 2009).

Potential Medical Applications

  • Some studies have explored the potential medical applications of related compounds. For example, compounds with similar structures have been synthesized and evaluated for their urease inhibition activity, which is significant in medical research for the development of treatments for certain conditions (Rauf, Liaqat, Qureshi, Yaqub, Rehman, Hassan, Chohan, Nasim, & Hadda, 2010).

Novel Synthesis Methods

  • Innovative synthesis methods for such compounds have also been a subject of research. This includes exploring new synthetic routes and methodologies for creating these compounds more efficiently, which is crucial for their potential applications in various fields (Gandhi, Patel, Modh, Naliyapara, Patel, & Braga, 2016).

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-[(2-chloro-6-fluorophenyl)methyl]-9-(4-methoxyphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione' involves the condensation of 2-chloro-6-fluorobenzylamine with 4-methoxyphenylacetic acid to form the intermediate, which is then cyclized with 2,4-dioxo-7,8-dihydro-6H-purine to yield the final product.", "Starting Materials": [ "2-chloro-6-fluorobenzylamine", "4-methoxyphenylacetic acid", "2,4-dioxo-7,8-dihydro-6H-purine" ], "Reaction": [ "Step 1: Condensation of 2-chloro-6-fluorobenzylamine with 4-methoxyphenylacetic acid in the presence of a coupling agent such as EDCI or DCC to form the intermediate.", "Step 2: Cyclization of the intermediate with 2,4-dioxo-7,8-dihydro-6H-purine in the presence of a Lewis acid catalyst such as BF3.OEt2 or ZnCl2 to yield the final product." ] }

CAS RN

844859-98-9

Product Name

3-[(2-chloro-6-fluorophenyl)methyl]-9-(4-methoxyphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione

Molecular Formula

C23H21ClFN5O3

Molecular Weight

469.9

IUPAC Name

3-[(2-chloro-6-fluorophenyl)methyl]-9-(4-methoxyphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione

InChI

InChI=1S/C23H21ClFN5O3/c1-27-20-19(21(31)30(23(27)32)13-16-17(24)5-3-6-18(16)25)29-12-4-11-28(22(29)26-20)14-7-9-15(33-2)10-8-14/h3,5-10H,4,11-13H2,1-2H3

InChI Key

LNSUEADXPLEZIO-UHFFFAOYSA-N

SMILES

CN1C2=C(C(=O)N(C1=O)CC3=C(C=CC=C3Cl)F)N4CCCN(C4=N2)C5=CC=C(C=C5)OC

solubility

not available

Origin of Product

United States

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